molecular formula C9H7BrClF2NO B1380671 4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide CAS No. 1548628-25-6

4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide

Cat. No.: B1380671
CAS No.: 1548628-25-6
M. Wt: 298.51 g/mol
InChI Key: QOGPJANIXGFKAZ-UHFFFAOYSA-N
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Description

Chemical Structure: 4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide (CAS: 1558172-47-6) is a halogenated benzamide derivative with the molecular formula C₉H₇BrClF₂NO. It features a benzamide core substituted with bromo (Br) and chloro (Cl) groups at the 4- and 3-positions, respectively, and a 2,2-difluoroethylamine moiety at the amide nitrogen .

Synthesis and Purity:
The compound is synthesized via coupling reactions involving halogenated benzoyl chlorides and substituted amines, followed by purification using column chromatography (e.g., silica gel with EtOAc/hexane systems). Reported purity is ≥95% .

Properties

IUPAC Name

4-bromo-3-chloro-N-(2,2-difluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF2NO/c10-6-2-1-5(3-7(6)11)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGPJANIXGFKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 3 positions, respectively.

    Fluoroethylation: The intermediate product is then reacted with 2,2-difluoroethylamine under suitable conditions to introduce the difluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as improved thermal stability or electrical conductivity.

    Biological Studies: Researchers can use this compound to study its effects on biological systems, including its potential as an antifungal or antibacterial agent.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoroethyl group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide with structurally similar benzamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide Br (C4), Cl (C3), N-(2,2-difluoroethyl) C₉H₇BrClF₂NO ~298.5 g/mol High halogen density; difluoroethyl group enhances lipophilicity .
4-Bromo-3-fluoro-N,N-dimethylbenzamide (CAS: 893420-59-2) Br (C4), F (C3), N,N-dimethyl C₉H₉BrFNO 246.08 g/mol Dimethylamine reduces steric bulk; fluorine substitution alters reactivity .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropoxy]benzamide Br (C4), F (C5), Cl (phenyl), trifluoropropoxy (C2) C₁₇H₁₁BrClF₅NO₂ 481.6 g/mol Bulky trifluoropropoxy group; dual halogenation on benzamide and aryl amine .
3-Bromo-N-(2-fluorophenyl)-4-(tetrahydrofuran-2-ylmethoxy)benzamide Br (C3), F (phenyl), tetrahydrofuranmethoxy (C4) C₁₈H₁₈BrFNO₃ 408.2 g/mol Oxygen-rich substituent improves solubility; fluorophenyl enhances binding .
4-Bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide Br (C4), F (C2), N-(2-diethylaminoethyl) C₁₃H₁₈BrFN₂O 317.2 g/mol Diethylaminoethyl group introduces basicity; potential for protonation .

Analytical Characterization

  • LC-MS Data: Target Compound: No direct data provided, but analogues like C₁₇H₁₁BrClF₅NO₂ show [M+H]⁺ at m/z = 424 . 4-Bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide: LC-MS retention time ~1.36 min, comparable to halogenated benzamides .

Biological Activity

4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide structure with bromine and chlorine substituents along with a difluoroethyl group. Its molecular formula is C9H7BrClF2NC_9H_7BrClF_2N, and its molecular weight is approximately 252.51 g/mol. The presence of halogen atoms enhances its chemical reactivity and potential biological interactions.

The mechanism of action for 4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group may enhance binding affinity due to its electronegative nature, influencing both the specificity and strength of these interactions. The compound's halogen substituents can also affect its pharmacokinetic properties, including metabolic stability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antifungal and antibacterial properties.
  • Enzyme Inhibition : Investigations have indicated that it may inhibit specific enzymes relevant to therapeutic applications.
  • Receptor Binding : The compound has been explored for its ability to bind to certain biological receptors, which could lead to therapeutic effects in various disease models.

Case Studies

Data Table: Summary of Biological Activities

Activity Type Target Organism/Enzyme Effect Observed Reference
AntibacterialStaphylococcus aureusSignificant inhibition at low µg/mL levels
AntibacterialEscherichia coliModerate inhibition observed
AntifungalCandida albicansMIC values between 0.00195 - 0.0078 µg/mL
Enzyme InhibitionVarious enzymesPotential inhibition noted in preliminary studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide
Reactant of Route 2
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4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide

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